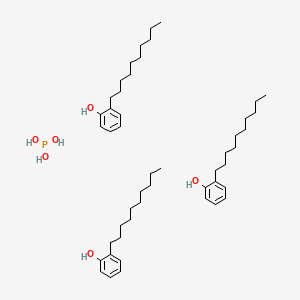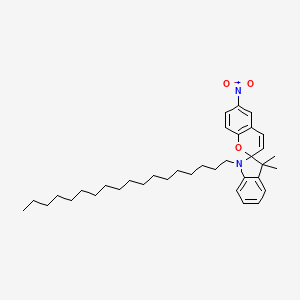
3',3'-Dimethyl-1'-octadecyl-6-nitrospiro(2h-benzopyran-2,2'-indoline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) is a spiropyran derivative known for its photochromic properties. This compound exhibits a reversible transformation between two forms when exposed to light, making it useful in various applications, including photo-controlled extraction and active transport of amino acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) typically involves the reaction of 3,3-dimethyl-6-nitrospiro(indoline-2,2’-2H-benzopyran) with octadecyl bromide under basic conditions. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) undergoes various chemical reactions, including:
Photoisomerization: The compound exhibits photochromism, where it reversibly transforms between two forms under UV and visible light.
Substitution Reactions: The nitro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Photoisomerization: UV light for conversion to the merocyanine form and visible light for reverting to the spiropyran form.
Substitution Reactions: Bases like potassium carbonate (K2CO3) and solvents such as DMF.
Major Products Formed
Photoisomerization: The major product is the merocyanine form of the compound.
Substitution Reactions: Products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) has several scientific research applications:
Photo-controlled Extraction: Used in the extraction and transport of amino acids in micellar systems.
Optical Data Storage: Its photochromic properties make it suitable for optical data storage applications.
Membrane Technology: Incorporated into membranes for controlled salt permeation and other applications.
Mecanismo De Acción
The mechanism of action for 3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) primarily involves its photochromic behavior. Upon exposure to UV light, the compound converts to its merocyanine form, which has different chemical and physical properties compared to the spiropyran form. This reversible transformation allows for controlled interactions with other molecules, such as amino acids, in various environments .
Comparación Con Compuestos Similares
Similar Compounds
1’,3’-Dihydro-8-methoxy-1’,3’,3’-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indole): Another spiropyran derivative with similar photochromic properties.
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: Known for its photo-responsive behavior.
Uniqueness
3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) is unique due to its long octadecyl chain, which enhances its solubility in non-polar solvents and its ability to form stable micellar systems for photo-controlled extraction .
Propiedades
Fórmula molecular |
C36H52N2O3 |
|---|---|
Peso molecular |
560.8 g/mol |
Nombre IUPAC |
3',3'-dimethyl-6-nitro-1'-octadecylspiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C36H52N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-37-33-23-20-19-22-32(33)35(2,3)36(37)27-26-30-29-31(38(39)40)24-25-34(30)41-36/h19-20,22-27,29H,4-18,21,28H2,1-3H3 |
Clave InChI |
JATNMIPVKCXQQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
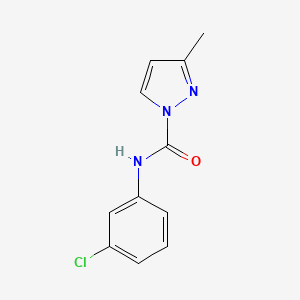

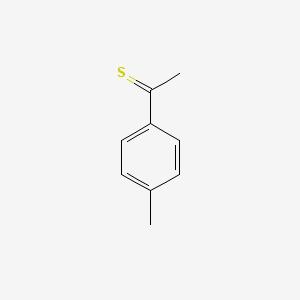
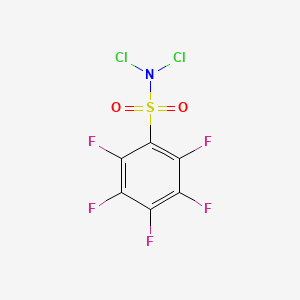
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)

![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)

![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
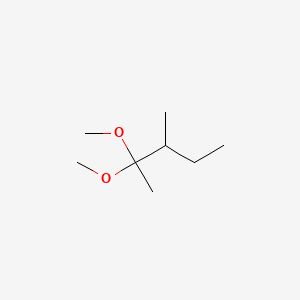
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)
